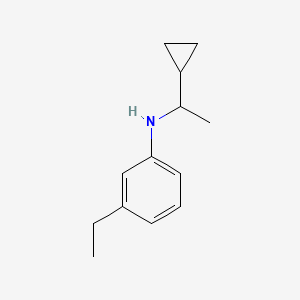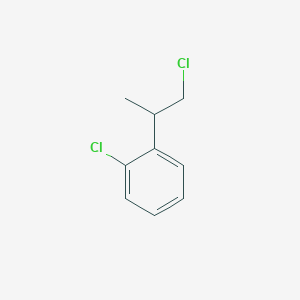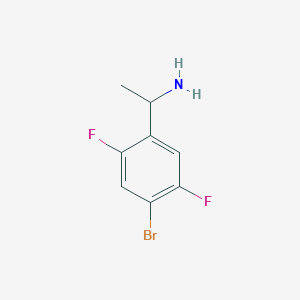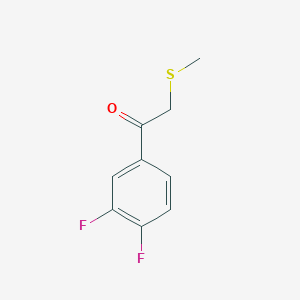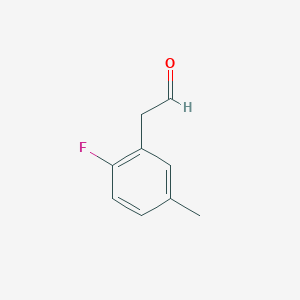![molecular formula C13H28N2 B13233367 [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine](/img/structure/B13233367.png)
[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine: is an organic compound with a complex structure that includes a cyclohexylamino group attached to a dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine typically involves the reaction of cyclohexylamine with a suitable alkylating agent. One common method is the alkylation of cyclohexylamine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
Dimethylpropylamine: Lacks the cyclohexyl group but shares the dimethylpropyl structure.
N,N-Dimethylcyclohexylamine: Contains both cyclohexyl and dimethylamine groups but in a different arrangement.
Uniqueness
[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cyclohexyl-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-13(2,11-15(3)4)10-14-12-8-6-5-7-9-12/h12,14H,5-11H2,1-4H3 |
InChI Key |
QCBXYICAROZWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCCC1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13233289.png)
![1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13233305.png)
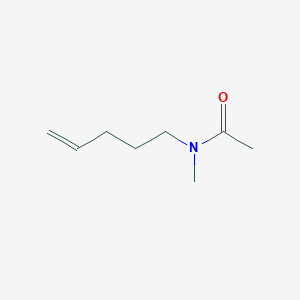
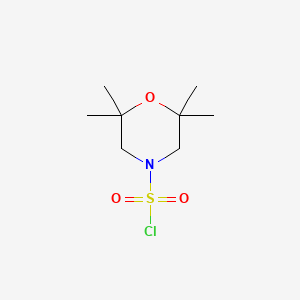
![Methyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233324.png)



